molecular formula C7H10O3 B048239 Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate CAS No. 119245-13-5

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B048239
CAS No.: 119245-13-5
M. Wt: 142.15 g/mol
InChI Key: SZAQFDMOPZOEBX-UHFFFAOYSA-N
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Description

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C7H10O3. It is a bicyclic ester that features an oxabicyclohexane ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alpha-diazoacetates via ruthenium (II) catalysis. This method allows for the formation of the bicyclic structure under controlled conditions . Another method involves the intramolecular cyclization of suitable precursors, which can be achieved through various catalytic processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate is unique due to its ester functionality combined with the bicyclic ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-6(8)7-4-2-3-5(7)10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQFDMOPZOEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558794
Record name Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119245-13-5
Record name Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl cyclopent-1-ene-1-carboxylate (30.0 g, 237.8 mmol) was dissolved in 20 mL of dichloromethane and 3-chloroperbenzoic acid (64.4 g, 373.3 mmol) was added. The reaction was allowed to stir vigorously for 2 hours. The reaction mixture was diluted with EtOAc and washed with 0.5 N NaOH. The organic layer was dried over sodium sulfate, filtered and concentrated to give 48.0 grams of methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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